Naphthalen-1-ylmethanamine hydrochloride
Overview
Description
Naphthalen-1-ylmethanamine hydrochloride is an organic compound with the molecular formula C11H12ClN. It is a derivative of naphthalene, where a methanamine group is attached to the first carbon of the naphthalene ring, forming a hydrochloride salt. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound affects multiple pathways, leading to downstream effects on cellular function .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
It is likely that the compound has a variety of effects, depending on the specific targets and pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalen-1-ylmethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of naphthalene with formaldehyde and ammonium chloride under acidic conditions to form naphthalen-1-ylmethanamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar principles but optimized for efficiency and yield. The process may include steps such as purification through recrystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Naphthalen-1-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalen-1-ylmethanone.
Reduction: It can be reduced to form naphthalen-1-ylmethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Naphthalen-1-ylmethanone.
Reduction: Naphthalen-1-ylmethanol.
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
Naphthalen-1-ylmethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and as a building block for biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- N-Methyl-1-naphthalenemethylamine hydrochloride
- Naphthalen-2-ylmethanamine hydrochloride
- Naphthalen-1-ylmethanol
Comparison: Naphthalen-1-ylmethanamine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to N-Methyl-1-naphthalenemethylamine hydrochloride, it has a primary amine group, making it more reactive in certain substitution reactions. Naphthalen-2-ylmethanamine hydrochloride differs in the position of the methanamine group, which can affect its reactivity and interaction with other molecules .
Properties
IUPAC Name |
naphthalen-1-ylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N.ClH/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXZCFUBZJBRCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959918 | |
Record name | 1-(Naphthalen-1-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50959918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39110-74-2 | |
Record name | 39110-74-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210427 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Naphthalen-1-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50959918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | naphthalen-1-ylmethanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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